N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride
Overview
Scientific Research Applications
Cholinesterase and Monoamine Oxidase Dual Inhibitor
- N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine has been identified as a new cholinesterase and monoamine oxidase dual inhibitor. This compound, related to N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride, shows potential for therapeutic applications in neurodegenerative diseases like Alzheimer’s (Bautista-Aguilera et al., 2014).
Synthesis and Structural Analysis
- Research on the synthesis of various piperidines, which include compounds structurally similar to N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride, contributes significantly to understanding their structural and chemical properties. For example, studies on 4-chloropiperidines from homoallylic amines provide insights into environmentally benign alternatives for piperidine formation (Ebule et al., 2019).
Conformational Analysis
- Conformational analysis of piperidine analogs, including studies on 3-hydroxypipecolic acid analogs, helps in understanding the stereochemical aspects of compounds related to N-Methyl-N-(2-methylbenzyl)piperidin-4-amine hydrochloride. These studies aid in the development of stereoselective synthetic approaches for substituted piperidines (Kim et al., 2007).
Electrochemistry Studies
- Investigations into the electrochemistry of pyridinecarboxamide cobalt(III) complexes, involving piperidines as ligands, contribute to the understanding of redox properties and potential applications in electrochemical processes (Meghdadi et al., 2008).
Antihistaminic Activity
- Research on N-heterocyclic 4-piperidinamines, including N-(4-piperidinyl)-1H-benzimidazol-2-amines, demonstrates their potential in developing new antihistaminic agents. These studies are crucial for therapeutic applications in allergic conditions (Janssens et al., 1985).
Anti-Tubercular Agents
- The synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents, involving piperidine structures, highlight the potential of these compounds in tuberculosis drug discovery (Odingo et al., 2014).
NMDA Receptor Antagonists
- Studies on compounds like 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine reveal their role as potent and selective NR1/2B NMDA receptor antagonists, indicating their importance in neuroscience and pharmacology (Zhou et al., 1999).
CO2 Absorption Characteristics
- Research on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines, including functionalized piperidines, provides insights into environmental and industrial applications (Robinson et al., 2011).
Synthesis of Sedum Alkaloids
- The asymmetric synthesis of Sedum alkaloids using lithium amide conjugate addition, involving piperidine structures, contributes to the field of organic synthesis and medicinal chemistry (Davies et al., 2009).
properties
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-5-3-4-6-13(12)11-16(2)14-7-9-15-10-8-14;/h3-6,14-15H,7-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKZITZGVRFYOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C2CCNCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289387-21-8 | |
Record name | 4-Piperidinamine, N-methyl-N-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.